4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to an acetyl group, which is further connected to a dimethylpiperazinone ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one typically involves the following steps:
Formation of the Ethoxyphenyl Acetyl Intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with an appropriate acetylating agent, such as acetyl chloride, in the presence of a base like pyridine. The reaction is carried out under reflux conditions to form the ethoxyphenyl acetyl intermediate.
Cyclization with Piperazine: The intermediate is then reacted with 3,3-dimethylpiperazine in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. This step leads to the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting central nervous system disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. This dual interaction can modulate the activity of the target, leading to the desired pharmacological effect.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Methoxyphenyl)acetyl)-3,3-dimethylpiperazin-2-one: Similar structure with a methoxy group instead of an ethoxy group.
4-(2-(4-Chlorophenyl)acetyl)-3,3-dimethylpiperazin-2-one: Contains a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
4-[2-(4-Ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one is unique due to the presence of the ethoxy group, which can influence its lipophilicity and binding affinity to biological targets. This can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
4-[2-(4-ethoxyphenyl)acetyl]-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-13-7-5-12(6-8-13)11-14(19)18-10-9-17-15(20)16(18,2)3/h5-8H,4,9-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQQKDUABKTRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.